6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a 4-fluorobenzyl group and a 2-methoxyphenylamino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with the triazine ring.
Attachment of the 2-Methoxyphenylamino Group: The 2-methoxyphenylamino group can be attached through amination reactions, where an appropriate amine reacts with the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts such as palladium on carbon or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-methylbenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-bromobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
Uniqueness
6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-15-5-3-2-4-13(15)19-17-20-16(23)14(21-22-17)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDSPLQBBGHMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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